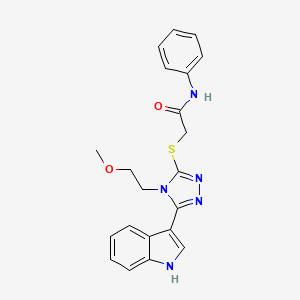

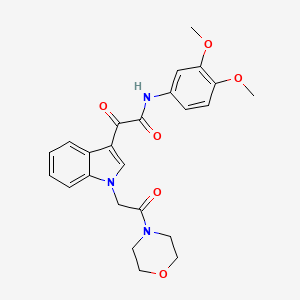

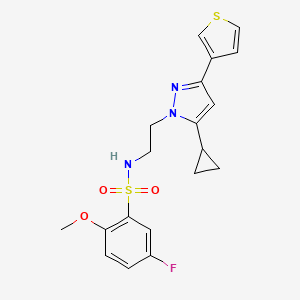

![molecular formula C10H19N B2570218 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine CAS No. 1781639-39-1](/img/structure/B2570218.png)

2-(Bicyclo[2.2.2]octan-2-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds containing a bicyclo[2.2.2]octene unit often involves the Diels–Alder reaction and ring-closing metathesis as key steps . A simple and convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit, which are structurally similar to 11β-HSD1 inhibitors, has been described . This approach has also been expanded to an endo-tricyclo[4.2.2.02,5]decene derivative, which is a useful monomer for polymer synthesis .Molecular Structure Analysis

The molecular structure of “2-(Bicyclo[2.2.2]octan-2-yl)ethanamine” can be represented by the InChI code: 1S/C10H19N/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-10H,1-7,11H2 . The molecular weight of this compound is 153.27 .Chemical Reactions Analysis

Bicyclo[2.2.2]octan-2-yl-amines have been deaminated in acetic acid by nitrous acid and their N-phenyltriazenes; their ethyl N-nitrosocarbamates have also been solvolysed in ethanol . The product distributions by a given method from the structurally isomeric starting materials are similar .Scientific Research Applications

Synthetic Chemistry Applications

Ring-Enlargement Reactions : Enamines, silyl enol ethers, and beta-keto ester anions derived from bicyclo[3.3.0]octan-2-one have been used in formal [2 + 2] cycloaddition reactions, leading to electrophilic cyclobutenes. These were transformed into hydroazulene derivatives, representing a synthetic tool for constructing polyfunctionalized ring systems (Mislin & Miesch, 2003).

Host Molecule Synthesis : Water-soluble macrocyclic polyamine host molecules containing bicyclo[2.2.2]octane or bicyclo[4.4.0]decane units have been synthesized. These compounds demonstrated unique properties in terms of nuclear magnetic resonance spectroscopy and association constants with fluorescent hydrophobic guests (Tobe et al., 1985).

Biological Studies

- Antiprotozoal Activities : Bicyclo[2.2.2]octan-2-imines and esters have shown significant antitrypanosomal and antiplasmodial activities, making them potential candidates for treating diseases caused by Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005).

Material Science

- Polymer Chemistry : Bicyclo[4.2.0]oct-6-ene-7-carboxamide has been utilized in the synthesis of gradient copolymers via ring-opening metathesis, showcasing the ability to modulate polymer properties through precise monomer selection and reaction conditions (Boadi & Sampson, 2021).

Mechanism of Action

Mode of Action

The mode of action of 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine involves a deamination process . This compound has been deaminated in acetic acid by nitrous acid and via their N-phenyltriazenes; their ethyl N-nitrosocarbamates have also been solvolysed in ethanol .

Result of Action

The result of the action of 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine involves the formation of classical carbonium ions as the initial products of fragmentation of diazo-intermediates . These ions are intercepted to only a small extent to give products structurally and stereochemically characteristic of the original amines .

properties

IUPAC Name |

2-(2-bicyclo[2.2.2]octanyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-10H,1-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTQEDXZJPQQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bicyclo[2.2.2]octan-2-yl)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

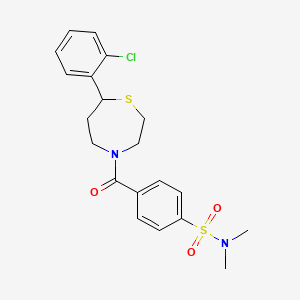

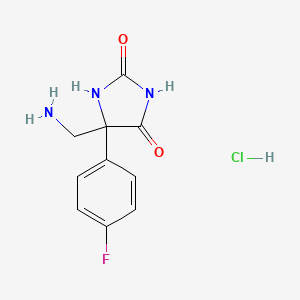

![methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2570136.png)

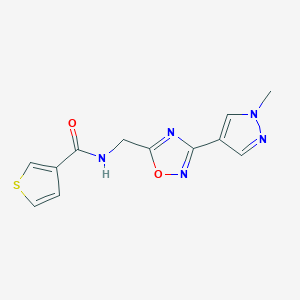

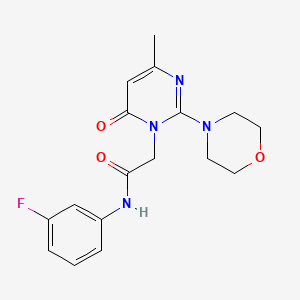

![2-(4-bromophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2570138.png)

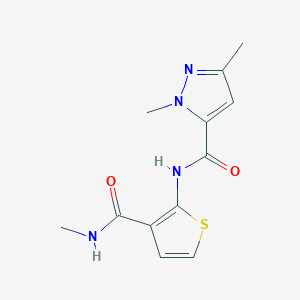

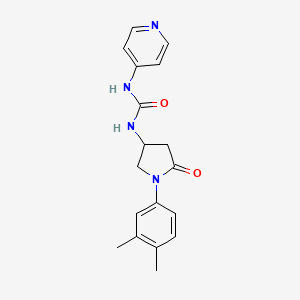

![3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2570139.png)

![3-Chloro-2-{1-[(4-chlorophenyl)carbonyl]azetidin-3-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2570156.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate](/img/structure/B2570157.png)